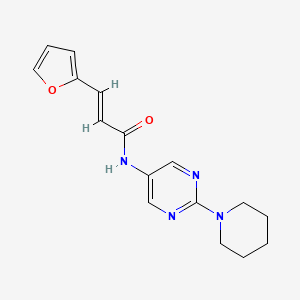
(E)-3-(furan-2-yl)-N-(2-(piperidin-1-yl)pyrimidin-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(FURAN-2-YL)-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]PROP-2-ENAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(FURAN-2-YL)-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]PROP-2-ENAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the furan and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(FURAN-2-YL)-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The compound can be reduced using hydrogenation techniques to form saturated derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated furan and pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds.
Scientific Research Applications
(2E)-3-(FURAN-2-YL)-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(FURAN-2-YL)-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. Pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(THIOPHEN-2-YL)-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]PROP-2-ENAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-3-(BENZOFURAN-2-YL)-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]PROP-2-ENAMIDE: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
The presence of the furan ring in (2E)-3-(FURAN-2-YL)-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]PROP-2-ENAMIDE imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-piperidin-1-ylpyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C16H18N4O2/c21-15(7-6-14-5-4-10-22-14)19-13-11-17-16(18-12-13)20-8-2-1-3-9-20/h4-7,10-12H,1-3,8-9H2,(H,19,21)/b7-6+ |
InChI Key |
NTMZVPWGOUODIF-VOTSOKGWSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















